

Application Note: Immunoprecipitation of Protein Complexes from Tenovin-1 Treated Cells

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Compound of Interest

Compound Name: *Tenovin-1*

Cat. No.: *B1683892*

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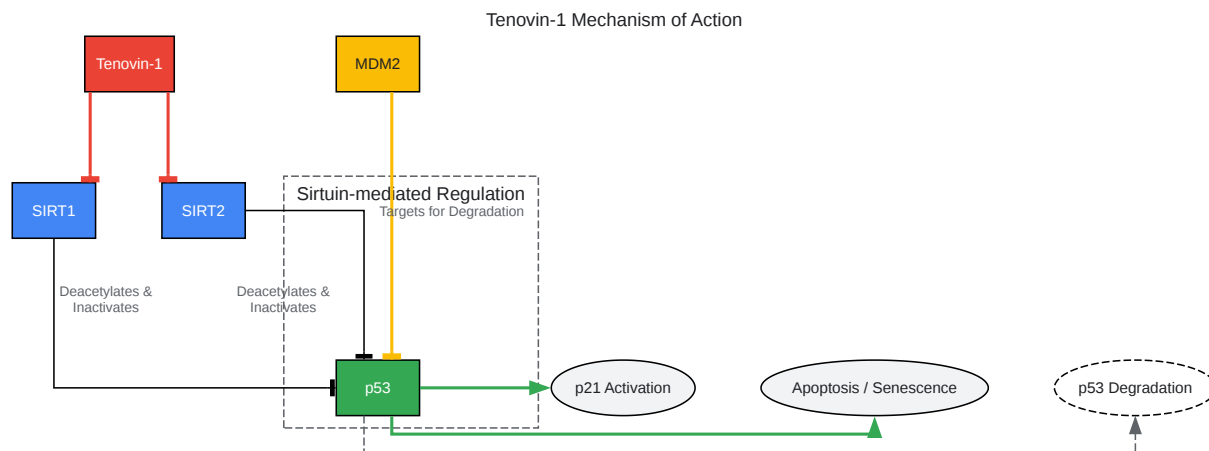
Introduction

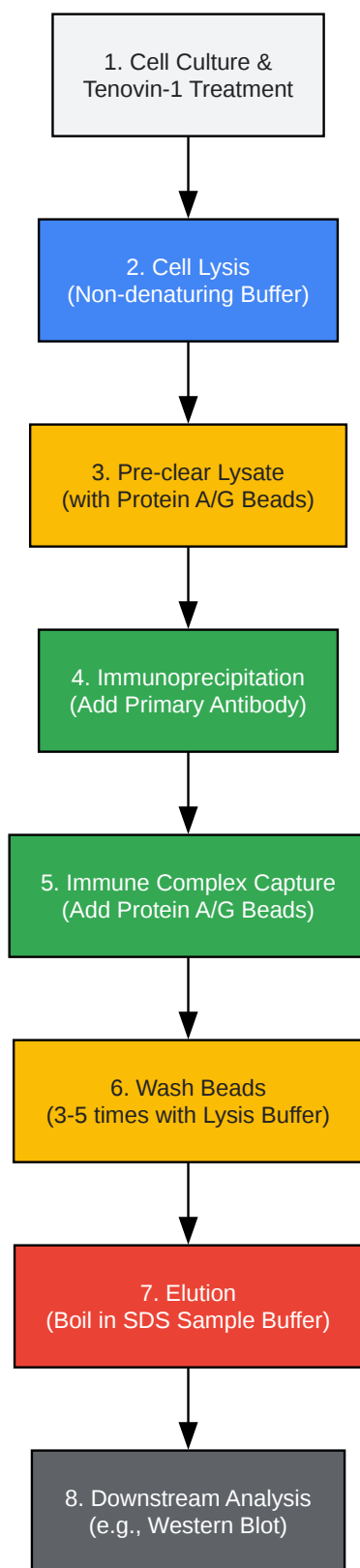
Tenovin-1 is a potent small-molecule inhibitor of the sirtuin deacetylases, SIRT1 and SIRT2.[1][2][3] By inhibiting these enzymes, **Tenovin-1** disrupts cellular processes such as gene silencing, DNA repair, and cell cycle regulation. A primary consequence of SIRT1/SIRT2 inhibition is the stabilization and activation of the tumor suppressor protein p53.[1][2] **Tenovin-1** prevents the MDM2-mediated degradation of p53, leading to an accumulation of p53 and the induction of downstream targets like p21, which can trigger cell cycle arrest or apoptosis.[2][4] This makes **Tenovin-1** a valuable tool for cancer research and drug development.

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") and its binding partners from a complex mixture, such as a cell lysate.[5][6] When applied to cells treated with **Tenovin-1**, IP can be used to investigate changes in protein-protein interactions, identify novel binding partners of SIRT1/SIRT2 or p53, and elucidate the molecular mechanisms affected by sirtuin inhibition. This protocol provides a detailed methodology for performing immunoprecipitation on cells following treatment with **Tenovin-1**.

Tenovin-1 Signaling Pathway

The diagram below illustrates the established signaling pathway of **Tenovin-1**, focusing on its inhibitory effect on SIRT1 and SIRT2 and the resulting activation of p53.





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